N-(4-Fluorophenyl)-2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
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Overview
Description
Chemical Reactions Analysis
WAY-299033 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-299033 has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in various chemical reactions and studies.
Biology: It is used to study the modulation of transcription factors and their effects on gene expression.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-299033 involves its interaction with specific molecular targets and pathways. As a transcription factor-modulating agent, it binds to transcription factors and alters their activity, leading to changes in gene expression. This can result in various biological effects, including the inhibition of pathogen growth and the modulation of cellular processes .
Comparison with Similar Compounds
WAY-299033 can be compared with other transcription factor-modulating agents and anti-infective agents. Some similar compounds include:
WAY-100635: A selective serotonin receptor antagonist.
WAY-267464: A selective oxytocin receptor agonist.
WAY-181187: A selective dopamine receptor antagonist.
WAY-299033 is unique due to its specific molecular structure and its dual role as a transcription factor-modulating agent and anti-infective agent .
Properties
Molecular Formula |
C20H15FN4O2S |
---|---|
Molecular Weight |
394.4g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H15FN4O2S/c21-14-8-10-15(11-9-14)22-18(26)13-28-20-24-23-19(17-7-4-12-27-17)25(20)16-5-2-1-3-6-16/h1-12H,13H2,(H,22,26) |
InChI Key |
LATKYOLYCNQUGX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)C4=CC=CO4 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)C4=CC=CO4 |
Origin of Product |
United States |
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